molecular formula C23H20N2O7S B3445633 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE

Cat. No.: B3445633
M. Wt: 468.5 g/mol
InChI Key: VAVNCFGBCMEOII-UHFFFAOYSA-N
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Description

4-[(1,1-Dioxido-1H-1,2-benzisothiazol-3-yl)amino]phenyl 3,4,5-trimethoxybenzoate is a synthetic small molecule characterized by a 3,4,5-trimethoxybenzoate ester core linked to a phenyl group substituted with a 1,2-benzisothiazol-3-ylamino moiety. The trimethoxybenzoate group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetic behavior .

Potential applications include antitumor or antimicrobial activity, inferred from structural analogs with 3,4,5-trimethoxybenzoate groups demonstrating tubulin inhibition or cytotoxicity . The benzisothiazole moiety, seen in antipsychotic drugs like ziprasidone , may also confer neuropharmacological activity, though this remains speculative without direct biological data.

Properties

IUPAC Name

[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O7S/c1-29-18-12-14(13-19(30-2)21(18)31-3)23(26)32-16-10-8-15(9-11-16)24-22-17-6-4-5-7-20(17)33(27,28)25-22/h4-13H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVNCFGBCMEOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)NC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves the reaction of 4-aminophenyl 3,4,5-trimethoxybenzoate with 1,1-dioxo-1H-1,2-benzisothiazole-3-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets and pathways. The benzisothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Tables for Comparative Analysis

Table 1: Physicochemical Properties
Compound Molecular Weight logP (Predicted) Water Solubility Reference
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE ~461.4 ~3.2 Low
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl isonicotinate 379.4 ~2.8 Moderate
Propyl 3,4,5-trimethoxybenzoate (3) 268.3 ~2.5 Low

Biological Activity

Overview

The compound 4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic molecule featuring a benzisothiazole moiety linked to a trimethoxybenzoate group. This unique structure positions it as a candidate for various biological activities, particularly in the fields of cancer research , antiviral therapy , and enzyme inhibition .

Chemical Structure and Properties

The molecular formula of this compound is C20H21N2O5SC_{20}H_{21}N_{2}O_{5}S, and its IUPAC name reflects its intricate structure:

IUPAC Name 4[(1,1dioxo1H1,2benzisothiazol3yl)amino]phenyl3,4,5trimethoxybenzoate\text{IUPAC Name }4-[(1,1-dioxo-1H-1,2-benzisothiazol-3-yl)amino]phenyl3,4,5-trimethoxybenzoate

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The benzisothiazole moiety can bind to enzyme active sites or receptor binding pockets, modulating their activity. The presence of the trimethoxybenzoate group may enhance the compound's binding affinity and specificity towards these targets.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant antiproliferative effects against various human cancer cell lines. For instance, derivatives of benzisothiazole have been reported to show IC50 values in the low nanomolar range against cancer cells. The potential for histone deacetylase inhibition has also been noted in related compounds, suggesting a mechanism for altering gene expression linked to cancer progression .

Antiviral Activity

Benzisothiazole derivatives have demonstrated antiviral properties, particularly against viruses such as Dengue Virus (DENV). Studies indicate that certain derivatives can inhibit the DENV NS2B/NS3 protease with IC50 values in the micromolar range. This suggests potential therapeutic applications for treating viral infections .

Case Studies and Research Findings

StudyFindings
Antiproliferative Assay A related compound showed IC50 values of 1.2–2.4 nM against three human cancer cell lines, indicating strong anticancer potential .
Dengue Virus Inhibition Compounds similar to benzisothiazoles exhibited significant inhibition of DENV replication and protease activity .
Histone Deacetylase Inhibition A derivative was identified as a potential histone deacetylase inhibitor with an IC50 of 9.4 μM .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE
Reactant of Route 2
Reactant of Route 2
4-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)AMINO]PHENYL 3,4,5-TRIMETHOXYBENZOATE

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